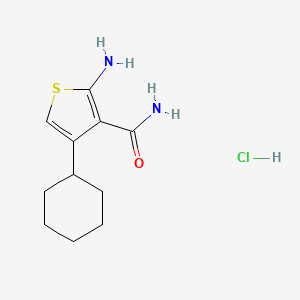![molecular formula C10H16N2O2S B13481052 N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, an ethyl group, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide typically involves the reaction of 3-(aminomethyl)aniline with ethyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(aminomethyl)phenyl]-N-methylamine
- N-[3-(aminomethyl)phenyl]methylmethanesulfonamide
Uniqueness
N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide is unique due to its specific structural features, such as the presence of both an aminomethyl group and an ethyl group attached to the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(15(2,13)14)10-6-4-5-9(7-10)8-11/h4-7H,3,8,11H2,1-2H3 |
InChI-Schlüssel |
FCMXUQWYXFXYLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)CN)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)







![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)
![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)

![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
